molecular formula C17H26ClNO2 B216160 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine

1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine

Cat. No. B216160
M. Wt: 311.8 g/mol
InChI Key: KFTMKKBPEFIYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine, also known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPE belongs to the class of piperidine compounds and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine is not fully understood. However, studies have suggested that 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine may act by modulating neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems. 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine may also exert its effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Moreover, 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine in lab experiments is its high potency and selectivity. 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been found to exhibit a high affinity for certain neurotransmitter receptors, making it a useful tool for studying the function of these receptors. However, one of the limitations of using 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine is its potential toxicity. Studies have reported that high doses of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine may cause adverse effects, such as seizures and respiratory depression.

Future Directions

There are several future directions for the study of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine. One area of interest is the potential use of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine and to identify its molecular targets in the brain. Additionally, the development of novel analogs of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine with improved potency and selectivity may provide new opportunities for the treatment of neurological disorders.
Conclusion:
In conclusion, 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine involves the reaction of 4-chloro-2-methylphenol with 2-(2-chloroethoxy)ethylamine to obtain 2-(4-chloro-2-methylphenoxy)ethylamine, which is further reacted with 4-methylpiperidine to form 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine. 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been extensively studied for its potential therapeutic applications, and has been found to exhibit anticonvulsant, analgesic, and antidepressant effects, as well as possessing anti-inflammatory and antioxidant properties. However, further studies are needed to elucidate the exact mechanism of action of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine and to identify its molecular targets in the brain.

Synthesis Methods

The synthesis of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine involves the reaction of 4-chloro-2-methylphenol with 2-(2-chloroethoxy)ethylamine to obtain 2-(4-chloro-2-methylphenoxy)ethylamine. Further reaction of 2-(4-chloro-2-methylphenoxy)ethylamine with 4-methylpiperidine results in the formation of 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine.

Scientific Research Applications

1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been extensively studied for its potential therapeutic applications. Several studies have reported that 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine exhibits anticonvulsant, analgesic, and antidepressant effects. It has also been found to possess anti-inflammatory and antioxidant properties. Moreover, 1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

1-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine

InChI

InChI=1S/C17H26ClNO2/c1-14-5-7-19(8-6-14)9-10-20-11-12-21-17-4-3-16(18)13-15(17)2/h3-4,13-14H,5-12H2,1-2H3

InChI Key

KFTMKKBPEFIYPA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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